![molecular formula C10H8F2N2O2S B2988039 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid CAS No. 676579-53-6](/img/structure/B2988039.png)

3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

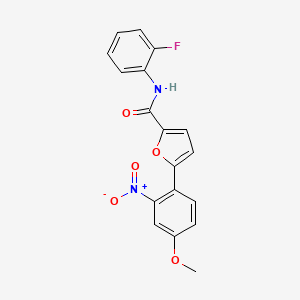

3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid, also known as DFMTA, is an organic compound with a wide range of applications in scientific research and lab experiments. It is a derivative of thiophene, a five-membered ring structure with a sulfur atom in the center. DFMTA has been used in many studies due to its unique properties and its ability to interact with various biological systems.

Scientific Research Applications

- Fe3O4 Nanoparticles Functionalization : Researchers have synthesized pyridine-4-carboxylic acid (PYCA) -functionalized Fe3O4 nanoparticles . These magnetic nanocatalysts exhibit high surface-to-volume ratios, making them effective for catalytic applications .

- Catalytic Activity : The Fe3O4-PYCA catalyst facilitates the one-pot synthesis of pyrano[3,2-b]pyranone derivatives from aromatic aldehydes, kojic acid, and ethyl cyanoacetate under solvent-free conditions. Notably, this protocol offers environmental friendliness, simplicity, high yields, and short reaction times .

- Multi-Component Reactions (MCRs) : MCRs are valuable in drug discovery due to their simplicity, efficiency, and selectivity. Pyridine-4-carboxylic acid derivatives can participate in MCRs, leading to the synthesis of bioactive compounds .

- Biological and Pharmacological Properties : 4H-pyran derivatives, including pyrano[3,2-b]pyranones, exhibit diverse properties such as anticoagulant, spasmolytic, anticancer, and antianaphylactic effects. These compounds are also relevant as photoactive materials .

- Diverse Synthetic Routes : Researchers have reported various methods for synthesizing 4H-pyran derivatives. The importance of these compounds in medicinal chemistry drives ongoing investigations .

- Other Reactions : Beyond the specific example mentioned, pyridine-4-carboxylic acid derivatives may find applications in other catalytic reactions due to their unique properties .

- Surface-Functionalized Nanoparticles : The combination of magnetic properties and surface functionalization opens avenues for applications in biotechnology and biocompatible materials .

Catalysis and Nanomaterials

Drug Design and Medicinal Chemistry

Organic Synthesis

Catalytic Applications Beyond Organic Synthesis

Chemical Biology and Biotechnology

Industrial and Environmental Chemistry

Mechanism of Action

Target of Action

Related compounds such as pyridinecarboxylic acids have been known to interact with various biological targets .

Mode of Action

A related compound with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Related compounds such as 2-pyridinecarboxylic acid have been known to be involved in various biochemical pathways .

Result of Action

Related compounds have shown various effects such as enzyme inhibition .

properties

IUPAC Name |

3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2O2S/c1-3-2-4(8(11)12)14-9-5(3)6(13)7(17-9)10(15)16/h2,8H,13H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDFBKIBGPQZAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C(=O)O)N)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methylspiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/no-structure.png)

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile](/img/structure/B2987958.png)

![Ethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2987961.png)

![3-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2987964.png)

![N-(2-(1H-indol-3-yl)ethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2987967.png)

![3-{4-Amino-3-[(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B2987972.png)

![2-(7-Ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2987974.png)